molecular formula C49H53NO15 B118302 7-Acetyltaxol CAS No. 92950-39-5

7-Acetyltaxol

Cat. No. B118302
CAS RN: 92950-39-5
M. Wt: 895.9 g/mol
InChI Key: QHVFIEKTXYELRR-XOVTVWCYSA-N
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Description

7-Acetyltaxol is a derivative of the chemotherapeutic agent Taxol (also known as Paclitaxel). It has the molecular formula C49H53NO15 and a molecular weight of 895.9 g/mol . It is also known by other names such as 7-Acetyl Paclitaxel .


Synthesis Analysis

The synthesis and biological activity of 7-Acetyltaxol have been reported in scientific literature . The activity is measured in vivo by cytotoxicity toward the macrophage-like cell line J774.2, and in vitro by promotion of microtubule assembly in the absence of exogenous GTP .


Molecular Structure Analysis

The molecular structure of 7-Acetyltaxol is complex, with multiple functional groups and chiral centers . The InChI (International Chemical Identifier) for 7-Acetyltaxol is InChI=1S/C49H53NO15/c1-26-33 (63-45 (58)38 (54)37 (30-17-11-8-12-18-30)50-43 (56)31-19-13-9-14-20-31)24-49 (59)42 (64-44 (57)32-21-15-10-16-22-32)40-47 (7,41 (55)39 (62-28 (3)52)36 (26)46 (49,5)6)34 (61-27 (2)51)23-35-48 (40,25-60-35)65-29 (4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3, (H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involving 7-Acetyltaxol are complex and involve multiple steps . The addition of an acetyl moiety at C-2’ results in loss of in vitro activity but not cytotoxicity . The properties of 7-acetyltaxol are similar to those of taxol in its effects on cell replication and on in vitro microtubule polymerization .

Scientific Research Applications

Synthesis and Biological Activity

7-Acetyltaxol, a derivative of taxol, has been studied for its biological activities. Mellado et al. (1984) reported the synthesis of 7-acetyltaxol and its in vivo cytotoxicity towards the J774.2 macrophage-like cell line and in vitro promotion of microtubule assembly. They found that 7-acetyltaxol has similar properties to taxol in cell replication effects and in vitro microtubule polymerization, suggesting its potential in structural modifications for drug development (Mellado et al., 1984).

Solid-State Chemistry in Pharmaceutical Applications

Foppoli et al. (2007) investigated the solid-state chemistry of ambroxol theophylline-7-acetate, a salt combining ambroxol and theophylline-7-acetic acid. This compound, used in the treatment of bronchial and pulmonary diseases, exhibits two polymorphs and four solvated forms, important for pharmaceutical formulation and drug delivery systems (Foppoli et al., 2007).

Role in Anti-Inflammatory and Anti-Cancer Applications

Park et al. (2020) synthesized 7-acetoxycoumarin from umbelliferone and examined its anti-inflammatory properties in lipopolysaccharide-treated macrophage cells. They found that 7-acetoxycoumarin inhibited the production of pro-inflammatory cytokines in a concentration-dependent manner, indicating its potential as an anti-inflammatory compound (Park et al., 2020).

Enhancing Taxol Production

Li et al. (2017) focused on improving the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) for Taxol production. They engineered a DBAT mutant with approximately six times higher catalytic efficiency than the wild-type, which is significant for environmentally friendly Taxol production from abundant analogues (Li et al., 2017).

Genetic Studies Using Caffeine Metabolites

Kilbane et al. (1990) determined human acetylation genotype by measuring urinary caffeine metabolites. This noninvasive method could be significant in investigating the relationship between acetylation polymorphism and clinical disorders, potentially including those related to 7-acetyltaxol metabolism (Kilbane et al., 1990).

Synthesis and Biological Activity in Modified Taxols

Magri and Kingston (1988) studied various taxol derivatives, including 7-acetyltaxol, to determine their biological activities in cancer cell culture and in vivo assays. Their research contributes to understanding the potential of 7-acetyltaxol in cancer treatment (Magri & Kingston, 1988).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVFIEKTXYELRR-XOVTVWCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H53NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Acetyltaxol

CAS RN

92950-39-5
Record name 7-Acetyltaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092950395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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